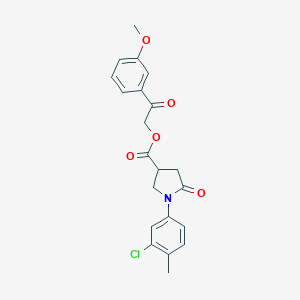
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a pyrrolidinecarboxylate and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It also has been shown to increase the activity of antioxidant enzymes such as SOD and CAT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory and antioxidant properties. This compound has been found to reduce inflammation and oxidative stress in various tissues and organs. It has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potent anti-inflammatory and antioxidant properties. This compound can be used to study the mechanisms of inflammation and oxidative stress in various tissues and organs. However, one limitation of using this compound is its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions related to the study of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to study its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound.
Synthesemethoden
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chloro-4-methylbenzaldehyde with 2-methoxyacetophenone to form 1-(3-chloro-4-methylphenyl)-2-methoxy-1-phenylethanone. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential therapeutic applications in various scientific research studies. This compound has been found to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H20ClNO5 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13-6-7-16(10-18(13)22)23-11-15(9-20(23)25)21(26)28-12-19(24)14-4-3-5-17(8-14)27-2/h3-8,10,15H,9,11-12H2,1-2H3 |
InChI-Schlüssel |
CPEBUOGXZPXARO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)